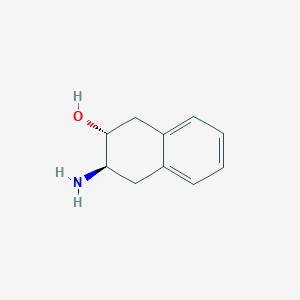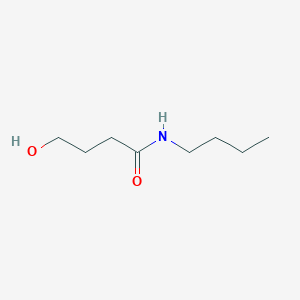
N-butyl-4-hydroxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-butyl-4-hydroxybutanamide is an organic compound with the molecular formula C8H17NO2 It is a secondary amide with a hydroxyl group and a butyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
N-butyl-4-hydroxybutanamide can be synthesized through several methods. One common approach involves the reaction of butylamine with 4-hydroxybutyric acid. The reaction typically occurs under acidic or basic conditions, with the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction can be represented as follows:
Butylamine+4-Hydroxybutyric acid→N-butyl 4-hydroxybutyramide+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-butyl-4-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-butyl 4-oxobutyramide.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-butyl 4-oxobutyramide
Reduction: N-butyl 4-hydroxybutylamine
Substitution: Various N-butyl 4-substituted butyramides
科学的研究の応用
N-butyl-4-hydroxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research has explored its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of N-butyl-4-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic interactions, influencing its biological activity and chemical behavior.
類似化合物との比較
Similar Compounds
4-Hydroxybutyramide: Lacks the butyl group, resulting in different chemical properties and applications.
N-butyl 4-oxobutyramide: An oxidized derivative with distinct reactivity.
N-butyl 4-hydroxybutylamine: A reduced form with different biological activity.
Uniqueness
N-butyl-4-hydroxybutanamide is unique due to the presence of both a hydroxyl group and a butyl group, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H17NO2 |
|---|---|
分子量 |
159.23 g/mol |
IUPAC名 |
N-butyl-4-hydroxybutanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-6-9-8(11)5-4-7-10/h10H,2-7H2,1H3,(H,9,11) |
InChIキー |
PLIUEORKUINCMV-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)CCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
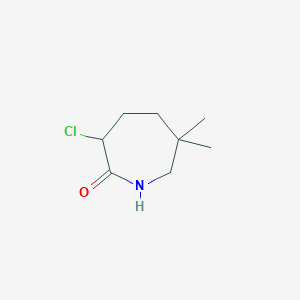
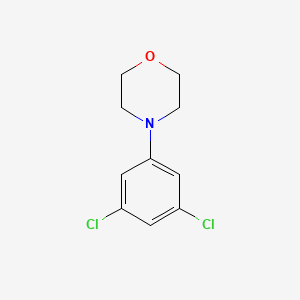
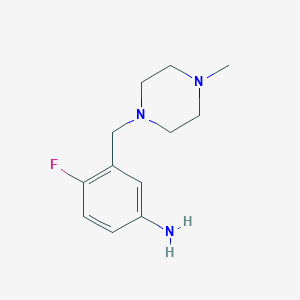
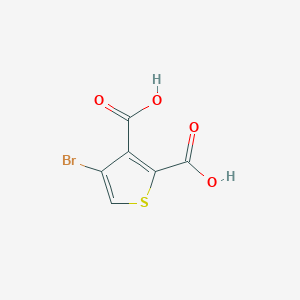
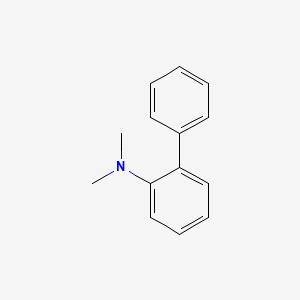
![4-methyl-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8639116.png)
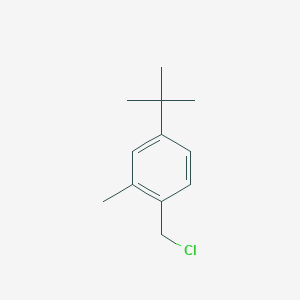
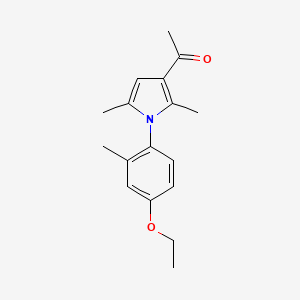
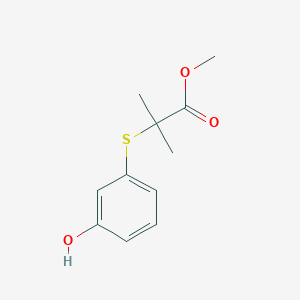
![ethyl 3-(4-bromophenyl)-4-hydroxy-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8639144.png)
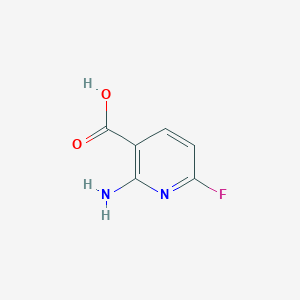
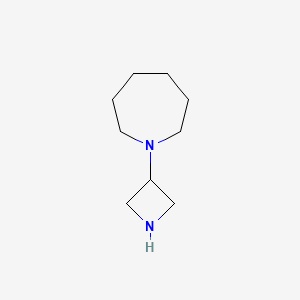
![Ethanol, 2,2'-[(3-phenoxypropyl)imino]bis-](/img/structure/B8639156.png)
